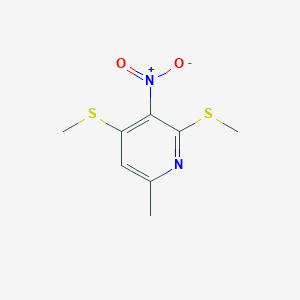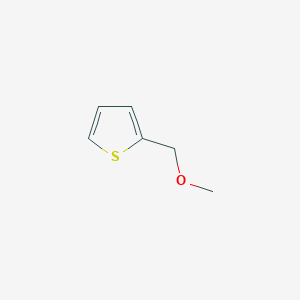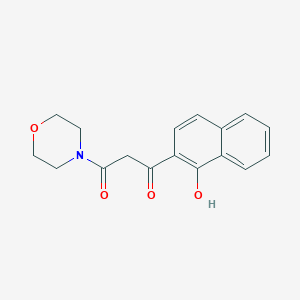
1-(1-Hydroxynaphthalen-2-YL)-3-morpholinopropane-1,3-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Schiff bases were synthesized by the condensation reaction of 1-(1-hydroxynaphthalen-2-yl)ethanone with propane-1,3-diamine . Another study reported the solvent-free synthesis of 1-[2-(4-substituted-1-hydroxynaphthalen-2-yl)-2-oxoethyl] thiocarbamide .
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques such as X-ray diffraction, NMR, IR, and UV-Vis spectral techniques . These techniques provide detailed information about the geometric parameters, molecular energies, and intermolecular interactions of the compound .
Chemical Reactions Analysis
In a study, the meta-cleavage of 3,4-dihydroxyphenanthrene yielded (E)-4-(1-hydroxynaphthalen-2-yl)-2-oxobut-3-enoic acid, which was further transformed to 1-hydroxy-2-naphthoic acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, a study characterized the single crystal structure of a Schiff base using X-ray diffraction, NMR, IR, and UV-Vis spectral techniques .
Aplicaciones Científicas De Investigación
Asymmetric Addition and Stereodirection in Organic Synthesis
A study by Fujita et al. (2001) demonstrates the asymmetric addition of an electrophile to naphthalenes, where 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) reacts with 1-methoxy-4-methylnaphthalene in the presence of methanol. This reaction yields a stereoselectively 1,4-adduct, highlighting the significance of 1-(1-Hydroxynaphthalen-2-YL)-3-morpholinopropane-1,3-dione and its derivatives in stereodirected organic synthesis (Fujita et al., 2001).
Heterocyclic Synthesis and Antimicrobial Activity
Reheim et al. (2016) explored the utility of β-diketones in heterocyclic synthesis, synthesizing a series of diverse fused heterocyclic systems from 1-(2-hydroxynaphthalen-1-yl)-3-phenylpropane-1,3-dione. This study provides insights into the application of such compounds in creating biologically active molecules with potential antimicrobial activities (Reheim et al., 2016).
Fluorescent Hydroxyl Naphthalene-1,4-dione Derivatives
Dabiri et al. (2011) reported an efficient synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives via a three-component reaction in water. These fluorescent compounds, emitting green light, showcase the potential of 1-(1-Hydroxynaphthalen-2-YL)-3-morpholinopropane-1,3-dione derivatives in creating functional materials for optical applications (Dabiri et al., 2011).
Green Synthesis Techniques
Wang et al. (2012) described a green synthesis approach for 3-Hydroxynaphthalene-1,4-dione derivatives using microwave-assisted three-component reactions in neat water. This method emphasizes the environmental benefits and efficiency of synthesizing these derivatives, contributing to sustainable chemical practices (Wang et al., 2012).
Catalysis and Chemical Sensing
A multifunctional chemosensor based on naphthalimide and naphthaldehyde was developed by Jang et al. (2018), showing fluorescence responses to trivalent metal ions. This illustrates the utility of 1-(1-Hydroxynaphthalen-2-YL)-3-morpholinopropane-1,3-dione derivatives in chemical sensing, particularly in detecting and differentiating metal ions (Jang et al., 2018).
Safety And Hazards
While specific safety and hazard information for “1-(1-Hydroxynaphthalen-2-YL)-3-morpholinopropane-1,3-dione” is not available, similar compounds have safety data sheets that provide information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
Propiedades
IUPAC Name |
1-(1-hydroxynaphthalen-2-yl)-3-morpholin-4-ylpropane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-15(11-16(20)18-7-9-22-10-8-18)14-6-5-12-3-1-2-4-13(12)17(14)21/h1-6,21H,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYNCLHLJSVBNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC(=O)C2=C(C3=CC=CC=C3C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463145 | |
| Record name | 1-(1-Hydroxynaphthalen-2-yl)-3-(morpholin-4-yl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Hydroxynaphthalen-2-YL)-3-morpholinopropane-1,3-dione | |
CAS RN |
503469-16-7 | |
| Record name | 1-(1-Hydroxynaphthalen-2-yl)-3-(morpholin-4-yl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



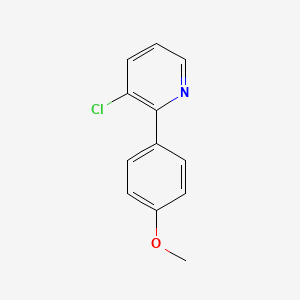

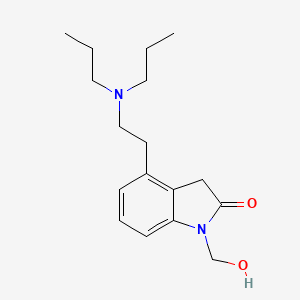
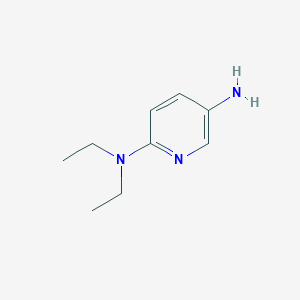

![2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B1600501.png)

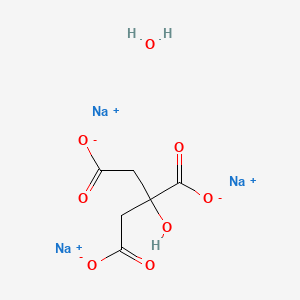
![3-amino-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1600508.png)
